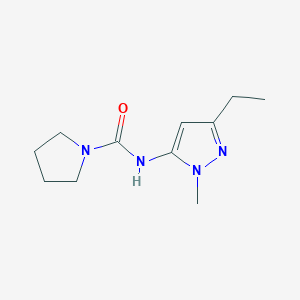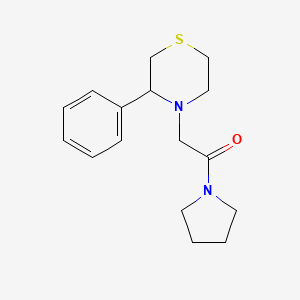
3-Phenyl-4-(pyridin-3-ylmethyl)thiomorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenyl-4-(pyridin-3-ylmethyl)thiomorpholine is a chemical compound that belongs to the family of thiomorpholines. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
作用机制
The mechanism of action of 3-Phenyl-4-(pyridin-3-ylmethyl)thiomorpholine is not fully understood. However, it has been suggested that the compound may exert its biological activity by inhibiting certain enzymes or signaling pathways involved in disease progression.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including:
- Anticancer activity: this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation.
- Neuroprotective activity: this compound has been investigated for its potential use in treating neurodegenerative disorders such as Alzheimer's disease. It has been shown to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
The advantages of using 3-Phenyl-4-(pyridin-3-ylmethyl)thiomorpholine in lab experiments include its potential as a lead compound for the development of new drugs and its versatility as a building block for the synthesis of new materials. However, its limitations include the need for further research to fully understand its mechanism of action and its potential toxicity.
未来方向
There are several future directions for the research on 3-Phenyl-4-(pyridin-3-ylmethyl)thiomorpholine, including:
- Investigation of its potential use in treating other diseases: Further research is needed to investigate the potential use of this compound in treating other diseases such as Parkinson's disease and multiple sclerosis.
- Development of new compounds: this compound can be used as a scaffold for the synthesis of new compounds with improved pharmacological properties.
- Investigation of its toxicity: Further research is needed to investigate the potential toxicity of this compound and its derivatives.
Conclusion
In conclusion, this compound is a chemical compound with potential applications in various scientific research areas, including medicinal chemistry, drug discovery, and material science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives.
合成方法
The synthesis of 3-Phenyl-4-(pyridin-3-ylmethyl)thiomorpholine can be achieved through several methods. One of the most common methods involves the reaction of 3-chloromethylpyridine with thiomorpholine in the presence of a base such as potassium carbonate. The resulting product is then treated with phenylboronic acid in the presence of a palladium catalyst to obtain this compound.
科学研究应用
3-Phenyl-4-(pyridin-3-ylmethyl)thiomorpholine has shown potential applications in various scientific research areas, including medicinal chemistry, drug discovery, and material science.
Medicinal Chemistry: this compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been investigated for its potential use in treating Alzheimer's disease and other neurodegenerative disorders.
Drug Discovery: this compound has been identified as a potential lead compound for the development of new drugs. It has been investigated for its potential use as a scaffold for the synthesis of new compounds with improved pharmacological properties.
Material Science: this compound has been used as a building block for the synthesis of new materials with potential applications in optoelectronics and photonics.
属性
IUPAC Name |
3-phenyl-4-(pyridin-3-ylmethyl)thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S/c1-2-6-15(7-3-1)16-13-19-10-9-18(16)12-14-5-4-8-17-11-14/h1-8,11,16H,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONHDHKMSDMLND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1CC2=CN=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-bromo-N,3-dimethyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B7594226.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-2-pentoxyacetamide](/img/structure/B7594234.png)
![3-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7594236.png)



![Ethyl 5-[(1-methyl-2-oxopyrrolidin-3-yl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B7594271.png)
![2-(3-Hydroxyphenyl)-1-[2-(5-methylfuran-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7594277.png)
![2-[3-(4-Chlorophenyl)thiomorpholin-4-yl]acetamide](/img/structure/B7594282.png)

![N-[2-[(2-methylpropan-2-yl)oxy]phenyl]pyrrolidine-1-carboxamide](/img/structure/B7594293.png)

